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Compound of Interest |

N-(4-acetyl-2-
Compound Name:
bromophenyl)acetamide

CAS No.: 101209-08-9

Cat. No.: B010387

. J

Introduction & Scope

N-(4-acetyl-2-bromophenyl)acetamide (also known as 4'-acetamido-3'-bromoacetophenone)
is a functionalized aromatic intermediate often used in the synthesis of complex pharmaceutical
scaffolds, including kinase inhibitors and anti-inflammatory agents.[1] Its structure features
three critical functional moieties on a 1,2,4-trisubstituted benzene ring:

o Acetamido group (-NHCOCHS3): A secondary amide at position 1.
e Bromo substituent (-Br): A halogen at position 2 (ortho to the amide).
o Acetyl group (-COCH?s): A ketone at position 4 (para to the amide).

Precise FTIR characterization is essential to distinguish this isomer from its regioisomers (e.g.,
N-(2-acetyl-4-bromophenyl)acetamide) and to monitor reaction completion (e.g., acetylation of
4-amino-3-bromoacetophenone). This guide details the expected spectral fingerprint and
provides a validated protocol for data acquisition.

Experimental Protocol
Materials & Equipment
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e Analyte: N-(4-acetyl-2-bromophenyl)acetamide (Solid, typically off-white to pale yellow
powder).

e Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Bruker Tensor, or Thermo
Nicolet iS50).

e Accessory: Diamond or ZnSe Attenuated Total Reflectance (ATR) module (Preferred) OR
Hydraulic Press with KBr (Spectroscopic Grade).

» Software: Standard IR processing suite (e.g., OMNIC, OPUS).

Sample Preparation Workflow

Method A: ATR (Recommended for Routine QC)

o Clean: Ensure the ATR crystal is pristine using isopropanol and a lint-free wipe. Background
scan must be flat.

e Load: Place ~5-10 mg of the solid sample directly onto the crystal center.

o Compress: Apply high pressure using the pressure tower to ensure intimate contact. (Target:
>80% active gauge pressure).

e Scan: Acquire spectrum (4000-400 cm™1).
Method B: KBr Pellet (Recommended for High-Resolution Structural Analysis)

e Mix: Grind ~2 mg of sample with ~200 mg of dry KBr in an agate mortar until a fine, uniform
powder is achieved.

e Press: Transfer to a die and press at 8-10 tons for 2 minutes to form a transparent pellet.

e Scan: Mount in transmission holder and acquire spectrum.

Acquisition Parameters
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Parameter Setting Rationale

Covers all functional groups

Spectral Range 4000 — 400 cm™* _ _ _
and fingerprint region.

Standard balance between
Resolution 4cmt signal-to-noise and peak

separation.

Sufficient averaging to reduce

Scans 16 or 32 ]
noise.
o ) Optimizes lineshape for solid-
Apodization Strong/Medium Norton-Beer
state samples.
Adjusts for penetration depth
Correction ATR Correction (if using ATR) differences to match

transmission library data.

Spectral Analysis & Interpretation

The spectrum of N-(4-acetyl-2-bromophenyl)acetamide is dominated by two carbonyl
stretches and the amide N-H functionality. The 1,2,4-substitution pattern dictates the fingerprint

region.

Functional Group Assignments (Expected Bands)
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Frequency Region
(cm™)

Functional Group

Mode

Diagnostic Notes

3250 — 3350

Amide A (N-H)

Stretching

Sharp, medium
intensity band.
Indicates secondary
amide. (Lower freq

than free amine).

3000 — 3100

Aromatic C-H

Stretching

Weak shoulder peaks
>3000 cm~1.

2900 — 2990

Aliphatic C-H

Stretching

Methyl groups from
both acetyl and
acetamido moieties.

1680 — 1695

Ketone (C=0)

Stretching

Key ldentifier.
Conjugated ketone at
pos 4. typically higher
freq than Amide I.

1660 — 1675

Amide | (C=0)

Stretching

Strong band. Overlap
with ketone is
possible; often
appears as a doublet

or shoulder.

1580 — 1600

Aromatic C=C

Ring Stretch

Skeletal vibrations of

the benzene ring.

1520 — 1550

Amide Il (N-H)

Bending

N-H deformation
coupled with C-N
stretch. Diagnostic of

secondary amides.

1200 — 1300

C-N / C-C(=0)-C

Stretching

Amide Ill band and
ketone C-C stretch.

800 — 900

Ar C-H (OOP)

Bending

Regiochemistry: 1,2,4-
trisubstituted pattern.

Expect two distinct
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bands (isolated H vs
adjacent 2H).

Often weak/obscured,
500 — 700 C-Br Stretching but distinct bands in

fingerprint region.

Structural Logic Diagram

The following diagram illustrates the correlation between the molecular structure and the
resulting spectral features.

Molecular Structure: N-(4-acetyl-2-bromophenyl)acetamide

H-Bonding sensitive Spectral Features (FTIR)

3250-3350 cm~*
Amide C=0 (Pos 1) (Stretch)

1660-1695 cm~*
Ketone C=0 (Pos 4) » (Doublet/Shoulder)
Pattern Recognition p| 800-900cm-
(OOP Bending)

1,2,4-Trisubstituted Ring

Inductive Shift

500-700 cm~*
Aryl Bromide (Pos 2) (C-Br Stretch)

Click to download full resolution via product page

Caption: Correlation map linking functional moieties of CAS 101209-08-9 to specific infrared
absorption bands.

Quality Control & Troubleshooting
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Purity Assessment Criteria

Absence of Broad OH: A broad peak at 3300-3500 cm~1 suggests moisture contamination or
hydrolysis to the free aniline/phenol.

Carbonyl Resolution: A single, unresolved blob in the 1650-1700 cm~1* region may indicate
poor crystallinity or degradation. High-quality samples typically show a resolved doublet or a
distinct shoulder due to the two different carbonyl environments (Ketone vs. Amide).

Baseline: A sloping baseline in KBr pellets indicates particle scattering (grind sample finer).

Common Artifacts

CO:2 Doublet (2300-2400 cm~1): Atmospheric background. Re-run background scan.

Water Vapor (3500-4000 cm~* & 1500-1600 cm~1): "Noise-like" spikes. Purge instrument
with N2 or dry air.

References

Compound Identification: N-(4-acetyl-2-bromophenyl)acetamide (CAS 101209-08-9).
Sigma-Aldrich / Merck Product Catalog.

General IR Interpretation: NIST Chemistry WebBook, SRD 69. Infrared Spectra of Acetamide
Derivatives.

Structural Analog Data: PubChem Compound Summary for N-(4-bromophenyl)acetamide
(4'-Bromoacetanilide).

Spectroscopy of Trisubstituted Benzenes:Spectrometric Identification of Organic
Compounds, Silverstein et al. (Standard Text).

Synthesis Context:Journal of Chemical, Biological and Physical Sciences, "Synthesis and
crystallization of N-(4-nitrophenyl) acetamides” (Analogous synthesis methodology).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

e 1. CAS 101209-08-9: 4-Acetamido-3-bromoacetofenona [cymitquimica.com]

e To cite this document: BenchChem. [Application Note: FTIR Characterization of N-(4-acetyl-
2-bromophenyl)acetamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b010387#infrared-spectroscopy-ftir-of-n-4-acetyl-2-
bromophenyl-acetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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